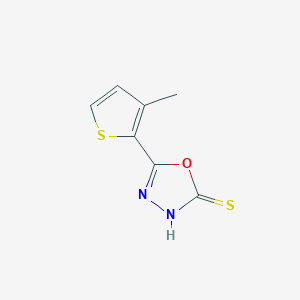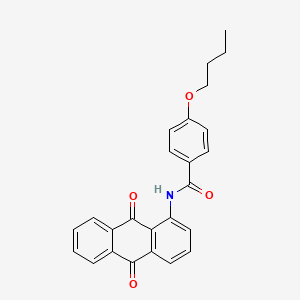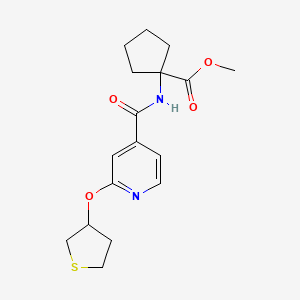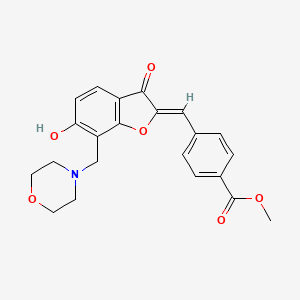
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based compounds have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene-based compounds can be analyzed using various methods, including NMR and LC–MS .Chemical Reactions Analysis
Thiophene derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can be determined using various methods, including density functional theory .Mechanism of Action
Target of Action
Related compounds have shown interactions with voltage-gated sodium and calcium channels as well as the gaba transporter (gat) .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets to modulate their function . For instance, it could inhibit the neuronal voltage-sensitive sodium and L-type calcium channels . This would alter the electrical activity of the neurons, potentially leading to anticonvulsant effects.
Biochemical Pathways
Related compounds have been shown to influence the gabaergic system , which plays a crucial role in inhibitory neurotransmission in the central nervous system.
Result of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may have anticonvulsant and antinociceptive effects .
Advantages and Limitations for Lab Experiments
MTOD has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is cost-effective. Additionally, the compound has shown promising results in various studies, making it an attractive option for further research. However, one limitation is that the mechanism of action of MTOD is not fully understood, which could make it challenging to develop targeted therapies based on the compound.
Future Directions
There are several future directions for research on MTOD. One direction is to further study the mechanism of action of the compound to gain a better understanding of how it works. Additionally, more studies are needed to determine the optimal dosage and administration of MTOD for therapeutic use. Finally, research could focus on developing targeted therapies based on the compound for the treatment of various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the compound's potential therapeutic applications and to develop targeted therapies based on its properties.
Synthesis Methods
MTOD can be synthesized by the reaction of 2-amino-3-methylthiophene with carbon disulfide and sodium hydroxide. This reaction results in the formation of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol. The synthesis method of MTOD is relatively simple and cost-effective, making it an attractive compound for various research applications.
Scientific Research Applications
MTOD has been studied for its potential therapeutic applications due to its diverse range of properties. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested against various bacterial strains, including gram-positive and gram-negative bacteria, and has shown promising results. Additionally, MTOD has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells.
Safety and Hazards
properties
IUPAC Name |
5-(3-methylthiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-4-2-3-12-5(4)6-8-9-7(11)10-6/h2-3H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPDKXAJAGNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2998228.png)
![3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2998229.png)

![N-[1-(5-chloro-2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2998231.png)
![1-Phenyl-2-azaspiro[3.5]nonane](/img/structure/B2998233.png)
![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)

![5-isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2998238.png)
![Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2998239.png)




